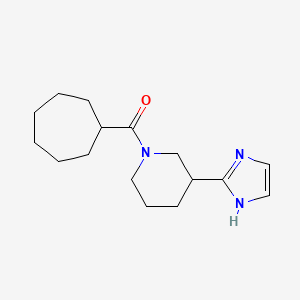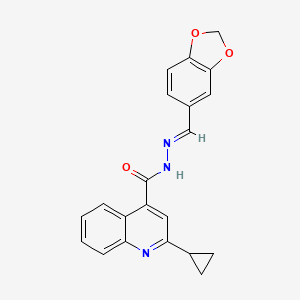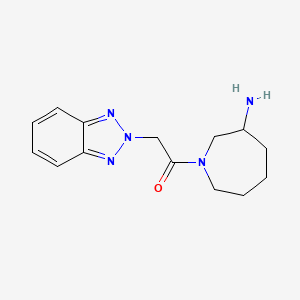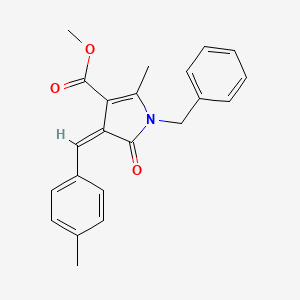
(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the exact synthesis of "(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" is not directly reported, similar piperidine derivatives have been synthesized through various organic synthesis techniques. Typically, the synthesis of such compounds involves multi-step reactions starting from simpler piperidine structures or through the cyclization of linear precursors. Key steps may include functional group transformations, stereoselective synthesis methods, and protection/deprotection strategies to achieve the desired complex structure (Sakatsume et al., 1989).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including "(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol", is characterized by the presence of a six-membered piperidine ring, which can adopt different conformations based on the substituents attached to it. The stereochemistry, especially the configuration at the 3R* and 4R* positions, plays a crucial role in the molecule's overall shape and potential chemical behavior. Advanced techniques like X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations are often employed to elucidate such structures (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
Piperidine derivatives can undergo a variety of chemical reactions, including but not limited to nucleophilic substitutions, electrophilic additions, and redox reactions. The specific functional groups present in "(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" such as the methoxyethyl and isobutylbenzyl moieties, may influence its reactivity towards different reagents and conditions. These reactions can be exploited to further modify the compound or to study its chemical properties (Harini et al., 2014).
Physical Properties Analysis
The physical properties of piperidine derivatives like solubility, melting point, boiling point, and optical activity are influenced by their molecular structure. The presence of polar functional groups such as methoxy and isobutylbenzyl in the compound may affect its solubility in various solvents, its phase transition temperatures, and its interaction with polarized light. These properties are essential for understanding the compound's behavior in different environments and for its handling and storage (Czeskis, 1998).
Chemical Properties Analysis
The chemical properties of "(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" include its acidity/basicity, reactivity towards various chemical reagents, and stability under different conditions. These properties are determined by the molecule's functional groups and overall structure. For example, the basicity of the piperidine nitrogen can be influenced by adjacent substituents, affecting the compound's reactivity and interactions with acids and bases (Wu et al., 2022).
科学的研究の応用
Chemical Structure and Affinity for Acetylcholine Receptors
Research into the chemical structure and its affinity for postganglionic acetylcholine receptors of the guinea-pig isolated ileum highlights the importance of structural modifications in enhancing the activity of compounds similar to (3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol. The study demonstrates how changes in the chemical structure, such as the addition of methylene groups or substitution of hydrogen atoms, can significantly impact the compound's affinity for acetylcholine receptors, providing insights into the development of more effective therapeutic agents (Abramson et al., 1974).
Metabolism and Asymmetric Synthesis
Another aspect of scientific research involves the metabolism and asymmetric synthesis of compounds structurally related to (3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol. For example, the asymmetric synthesis of diastereoisomers of a metabolite of metoprolol, a structurally similar compound, has been described, shedding light on the metabolic processes involving such compounds and their potential applications in understanding drug metabolism and designing drugs with improved efficacy and reduced side effects (Shetty & Nelson, 1988).
Protective Groups in Oligonucleotide Synthesis
The application of protective groups, such as the 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl, in the synthesis of oligoribonucleotides demonstrates the utility of compounds with similar structural frameworks in facilitating nucleic acid chemistry. This research underlines the importance of selecting suitable protective groups for efficient and rapid synthesis of oligonucleotides, which is crucial for genetic research and therapeutic development (Reese, Serafinowska, & Zappia, 1986).
Configurational Assignments and Chemical Synthesis
Studies on the PMR spectra of diastereoisomeric compounds related to (3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol provide valuable information on configurational assignments and probable conformations. This research is critical for understanding the stereochemical requirements for biological activity and for the design of compounds with specific therapeutic targets (Casy, 1966).
Antioxidant and Antimicrobial Potential
The synthesis and biological evaluation of novel compounds with the piperidin-4-one core, including those similar to (3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol, have demonstrated promising antioxidant and antimicrobial activities. This line of research opens new avenues for the development of therapeutic agents targeting oxidative stress-related diseases and infections (Harini et al., 2014).
特性
IUPAC Name |
(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-16(2)13-18-5-7-19(8-6-18)15-21-11-9-20(22,10-12-23-4)17(3)14-21/h5-8,16-17,22H,9-15H2,1-4H3/t17-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHUHQPFASCZFP-YLJYHZDGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)CC2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5506831.png)

![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)
![2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5506853.png)


![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)
![3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5506890.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)
![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)